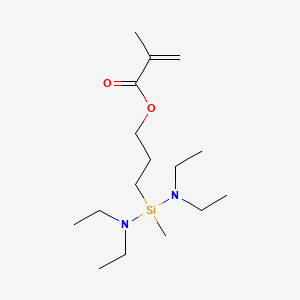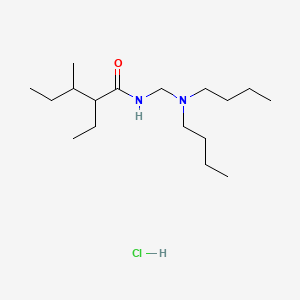
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride: is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes a dibutylamino group and a monohydrochloride salt form. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride typically involves the reaction of 2-ethyl-3-methylpentanamide with dibutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The monohydrochloride salt is then obtained by treating the resulting amide with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to isolate the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylpentanamide
- Pentanamide, 4-methyl-
- Pentanamide, N-decyl-N-methyl-
Comparison
Compared to these similar compounds, Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is unique due to its specific structural features, such as the dibutylamino group and the monohydrochloride salt form. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88018-44-4 |
|---|---|
Molekularformel |
C17H37ClN2O |
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
N-[(dibutylamino)methyl]-2-ethyl-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C17H36N2O.ClH/c1-6-10-12-19(13-11-7-2)14-18-17(20)16(9-4)15(5)8-3;/h15-16H,6-14H2,1-5H3,(H,18,20);1H |
InChI-Schlüssel |
ZVEAHJZEBDLKTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CNC(=O)C(CC)C(C)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



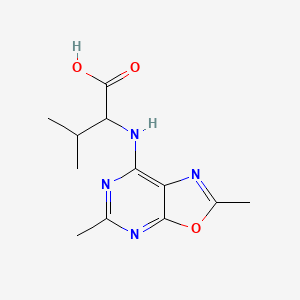

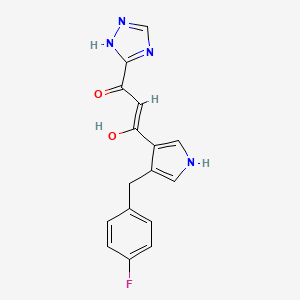
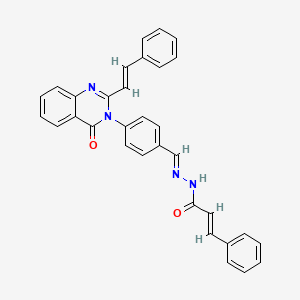
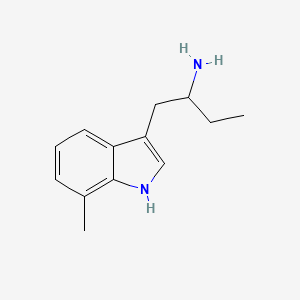
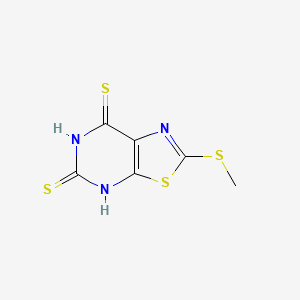


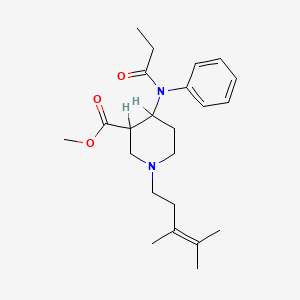

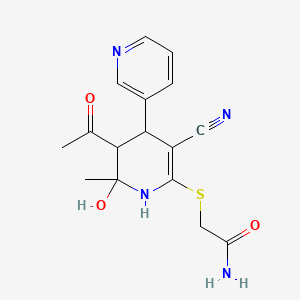
![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
